4-({N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzamide
Description
4-({N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core, an ethyl group, a methoxyphenyl sulfonyl group, and a glycyl amino linkage
Properties
IUPAC Name |
4-[[2-[ethyl-(4-methoxyphenyl)sulfonylamino]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-3-21(27(24,25)16-10-8-15(26-2)9-11-16)12-17(22)20-14-6-4-13(5-7-14)18(19)23/h4-11H,3,12H2,1-2H3,(H2,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOVXRZDHUNXCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=C(C=C1)C(=O)N)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Preparation of N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycine: This involves the reaction of 4-methoxybenzenesulfonyl chloride with glycine in the presence of a base such as triethylamine.
Formation of the Amide Bond: The intermediate N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycine is then reacted with 4-aminobenzamide using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
4-({N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium hydride or lithium diisopropylamide (LDA) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amino derivative.
Scientific Research Applications
4-({N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-({N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoic acid
- 4-({N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzylamine
Uniqueness
4-({N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
